Bromophenol blue

Vue d'ensemble

Description

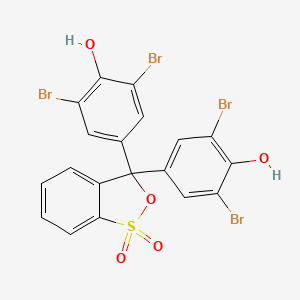

Bromophenol blue (BPB), chemically designated as 3',3'',5',5''-tetrabromophenolsulfonphthalein (C₁₉H₁₀Br₄O₅S, molecular weight: 669.96 g/mol), is a sulfonated triphenylmethane dye widely used as a pH indicator and electrophoretic tracking dye . Its color transition occurs between pH 3.0 (yellow) and 4.6 (blue), driven by structural ionization changes . Key applications include:

- pH Sensing: Utilized in titrations and microscopy due to its reversible color shift .

- Electrophoresis: Acts as a migration marker in agarose and polyacrylamide gels, migrating faster than xylene cyanol in 1% agarose .

- Environmental and Biomedical Research: Degradation studies (e.g., photocatalytic breakdown) and biomarker detection (e.g., hydroxyl radicals in plasma) .

BPB exhibits high water solubility, stability in acidic conditions, and sensitivity to pH shifts. However, its narrow pH range and light sensitivity limit its utility in certain applications .

Méthodes De Préparation

Industrial Synthesis via Phenol Red Bromination

The most widely documented industrial method involves brominating phenol red (phenolsulfonphthalein) in glacial acetic acid. This approach, detailed in multiple patents, ensures high purity and reproducibility.

Reaction Conditions and Stoichiometry

Phenol red is dissolved in glacial acetic acid at a mass-to-volume ratio of 0.3–1:1–3 (e.g., 1 kg phenol red in 3 L glacial acetic acid). Bromine is separately dissolved in glacial acetic acid (volume ratio 1–4:5–4 bromine-to-acid), forming a bromine-acetic acid solution. The phenol red solution is heated to 60°C, and the bromine mixture is added dropwise under stirring. The reaction is then heated to 100–105°C for two hours, yielding a sandy pink crude product.

Purification and Yield

Crude bromophenol blue is filtered at 80–100°C and purified via recrystallization in glacial acetic acid, achieving a final yield of 1.3–1.4 kg per 1 kg phenol red. This method produces a product with a narrow pH transition range (3.0–4.6) and high extinction coefficient ($$E_{1\%}^{1cm} \geq 1100$$ at 592 nm).

Water-Soluble this compound Synthesis

For applications requiring aqueous solubility, a modified protocol neutralizes the sulfonic acid group with sodium hydroxide.

Neutralization Protocol

Crude this compound (1 kg) is dissolved in distilled water (2 L) at 80–90°C, and 10% sodium hydroxide (620 g) is added until pH neutralization. Activated carbon is introduced to adsorb impurities, followed by filtration and vacuum concentration. The resultant thick liquid is dried below 80°C, yielding a water-soluble sodium salt form.

Advantages and Specifications

This variant retains the indicator’s sharp transition range while enhancing solubility in aqueous buffers. Specifications include a visual transition from yellow (pH 3.0) to blue (pH 4.6) and a melting point of 279°C.

Alternative Academic Approaches

Phenolsulfonphthalein Bromination

A laboratory-scale method brominates phenolsulfonphthalein in acidic media, producing this compound with a yield dependent on reaction time and temperature. The product’s fading kinetics in alkaline media have been studied spectrophotometrically, revealing first-order degradation kinetics under strong basic conditions.

Direct Bromination of Phenol

Although less common, direct bromination of phenol has been explored. Bloom Techz’s Method 2 mixes phenol and bromine solutions, adjusting pH with sodium hydroxide:

$$

\text{C}6\text{H}5\text{OH} + \text{Br}2 \rightarrow \text{C}6\text{H}4\text{OHBr}2

$$

This method, however, risks over-bromination and requires rigorous purification to isolate the tetrabrominated product.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types de réactions

Le bleu de bromophénol subit plusieurs types de réactions chimiques, notamment :

Réactions acide-base : Il agit comme un indicateur de pH, passant du jaune à pH 3,0 au bleu à pH 4,6.

Substitution électrophile : Les atomes de brome du bleu de bromophénol peuvent être substitués par d'autres électrophiles dans des conditions appropriées.

Réactifs et conditions courants

Réactions acide-base : Généralement réalisées en solution aqueuse avec des niveaux de pH variables.

Substitution électrophile : Nécessite des électrophiles forts et des solvants appropriés comme l'acide acétique.

Principaux produits formés

Réactions acide-base : Les principaux produits sont les formes protonée et déprotonée du bleu de bromophénol, qui présentent des couleurs différentes.

Substitution électrophile : Les produits dépendent de l'électrophile utilisé dans la réaction.

Applications de la recherche scientifique

Le bleu de bromophénol a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme indicateur de pH dans les titrages et autres procédures analytiques.

Industrie : Utilisé comme colorant dans divers procédés industriels.

Mécanisme d'action

Le bleu de bromophénol agit comme un colorant acide en solution aqueuse. Il réagit avec les groupes basiques des protéines et autres molécules, formant des complexes colorés. Le changement de couleur est dû à la protonation et à la déprotonation du colorant, ce qui modifie sa structure électronique et ses propriétés d'absorption de la lumière .

Applications De Recherche Scientifique

Bromophenol blue has a wide range of applications in scientific research:

Mécanisme D'action

Bromophenol blue acts as an acidic dye in aqueous solutions. It reacts with basic groups in proteins and other molecules, forming colored complexes. The color change is due to the protonation and deprotonation of the dye, which alters its electronic structure and light absorption properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Advantages and Limitations

Research Findings and Data Tables

Table 1: Decolorization Efficiency of Dyes at Optimal pH

| Dye | Optimal pH | Decolorization Efficiency (%) | Catalyst/Enzyme | Reference |

|---|---|---|---|---|

| This compound | 4.0 | 73 | Ligninolytic enzymes | |

| Methyl Orange | 4.0 | 71 | Ligninolytic enzymes | |

| This compound | 4.0 | 86 | TiO₂/g-C₃N₄ |

Table 2: Genetic Toxicity Comparison

Activité Biologique

Bromophenol blue (BPB) is an anionic dye widely used in biochemical assays and as a pH indicator. Its biological activity is significant in various applications, particularly in protein assays and as a colorimetric indicator for detecting quaternary ammonium compounds (QACs). This article explores the biological activity of BPB, including its mechanisms, applications, and relevant research findings.

This compound is a phenolphthalein derivative that exhibits distinct color changes depending on the pH of the environment. At pH 3.0, it appears yellow, while at pH 4.6 to 6.0, it transitions to green and finally to blue at higher pH levels. This property makes it useful for various biological assays.

1. Protein Assays

BPB is extensively utilized in protein assays due to its ability to bind proteins under neutral to acidic conditions. This characteristic allows for the quantification of protein levels in biological samples, particularly in urine tests for proteinuria, which is a marker for renal disease.

2. Detection of Quaternary Ammonium Compounds

Recent studies have demonstrated the utility of BPB as a colorimetric indicator for detecting residual QACs on surfaces. When BPB interacts with QACs like didecyldimethylammonium chloride (DDAC), it undergoes a color change from purple to blue, which correlates with the antimicrobial efficacy of the QACs.

- Detection Threshold: BPB can detect DDAC concentrations as low as 100 ppm.

- Antimicrobial Efficacy: A color shift indicating >99.9% reduction in bacteria such as Staphylococcus aureus and Klebsiella aerogenes was observed .

Case Study 1: Colorimetric Detection of QACs

In a study published in 2020, researchers evaluated BPB's effectiveness as an indicator for residual QACs on hard surfaces. They found that adjusting the concentration and application volume of BPB allowed for precise detection correlated with specific antimicrobial performance thresholds. The study highlighted BPB's potential in monitoring biocidal activity while minimizing environmental toxicity .

Case Study 2: Proteinuria Assessment

A comparative study examined various methods for determining urinary protein levels, concluding that the BPB assay provided a more reliable measure than traditional dipstick tests affected by urine color and volume variations. The study emphasized BPB's higher affinity for albumin, making it particularly effective in assessing glomerular function .

Research Findings

- Antimicrobial Properties: While BPB itself exhibits no antimicrobial properties up to 400 ppm, its role as an indicator facilitates the assessment of antimicrobial agents' effectiveness on surfaces .

- Environmental Safety: BPB's use in detecting QAC residues contributes to safer cleaning practices by ensuring effective disinfection without harmful chemical accumulation .

- Clinical Relevance: The use of BPB in clinical assays for proteinuria has implications for diagnosing renal diseases, showcasing its importance beyond laboratory settings .

Q & A

Q. Basic: How does bromophenol blue function as a pH indicator, and what are its critical preparation parameters?

This compound (BPB) exhibits a reversible color transition between yellow (pH ≤ 3.0) and blue (pH ≥ 4.6), making it a versatile acid-base indicator. To prepare a 0.1% BPB solution:

- Dissolve 5.0 g BPB powder in 74.5 mL of 0.1N NaOH.

- Dilute to 500 mL with purified water, ensuring solubility and stability .

Methodological Note : The solution’s pH sensitivity depends on ionic strength and solvent composition. For electrophoresis, BPB is often mixed with sucrose or glycerol (e.g., 6X loading dye) to increase sample density and visibility .

Q. Basic: What are the primary applications of BPB in molecular biology?

BPB serves as a tracking dye in agarose and polyacrylamide gel electrophoresis:

- DNA Migration : In 1% agarose gels, BPB co-migrates with ~300 bp DNA fragments.

- Buffer Compatibility : Its charge (negative at neutral pH) aligns with DNA migration toward the anode.

- Concentration Optimization : Use 0.03–0.5% (w/v) BPB to avoid masking co-migrating DNA bands .

Q. Advanced: How can researchers resolve contradictions in BPB-protein binding studies?

BPB’s interaction with proteins is context-dependent:

- Neutral/Acidic Conditions : BPB binds bovine neurophysin-I via cooperative interactions, with stronger affinity for deprotonated dye (pH-dependent carboxyl group involvement) .

- Electrophoresis : BPB does not bind proteins in standard Laemmli buffers (pH 8.8), but interference may occur in low-pH systems. Validate assays using control experiments (e.g., omitting BPB in protein quantification) .

Q. Advanced: What experimental designs optimize BPB degradation in environmental remediation studies?

Photocatalytic Degradation :

- Variables : Initial BPB concentration, catalyst dosage (e.g., S-SnO₂), and pH.

- Design : Use a factorial model (e.g., ) with ANOVA to assess significance. Fixed parameters: light intensity (e.g., 450 nm), oxygen supply .

Electrochemical Degradation : - BDD Electrode : Optimize treatment time (X₁), flow rate (X₂), current (X₃), and Na₂SO₄ concentration (X₄) via a factorial design. Prioritize current (highest effect on color removal) .

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Time | 10 min | 30 min |

| Current | 0.5 A | 1.5 A |

Q. Advanced: How do BPB’s spectral properties influence its use in analytical chemistry?

- Absorbance Peaks : Maximal absorbance at 592 nm (pH 4.6).

- Dichromaticity : Kreft’s index quantifies color shifts (e.g., , at pH 3.0). Use UV-Vis spectrophotometry to calibrate pH gradients in microfluidic assays .

Caution : Turbidity or interfering chromophores (e.g., hemoglobin) may alter absorbance readings. Validate with parallel calibration curves .

Q. Advanced: What safety protocols are critical for handling BPB in laboratory settings?

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Waste Management : Collect BPB-containing waste separately; neutralize with 1N HCl before disposal.

- Toxicity : BPB is non-carcinogenic but may cause mild irritation. Avoid inhalation of dust .

Q. Advanced: How does BPB’s interaction with nanomaterials enhance adsorption studies?

- Hybrid Adsorbents : AgNP-coated Solanum tuberosum peel increases BPB adsorption capacity (8.157 → 9.604 mg/g) via hydrophobic and π–π interactions.

- Isotherm Models : Freundlich (heterogeneous surface) and pseudo-first-order kinetics best fit BPB adsorption data .

Q. Basic: What are the limitations of using BPB in spectrophotometric assays?

- pH Sensitivity : Requires buffered systems (e.g., pH 3.8–4.6) to avoid false readings.

- Interference : High BPB concentrations (>0.5%) obscure co-eluting analytes. Use dinitrophenol as an alternative in low-pH titrations .

Q. Advanced: How can non-thermal plasma jets degrade BPB for water treatment?

- Mechanism : Argon plasma generates reactive species (OH⁻, H⁺) that cleave BPB’s conjugated systems, reducing absorbance at 591 nm.

- Validation : Monitor conductivity (increases with degradation byproducts) and pH (drops due to HBr formation) .

Q. Advanced: What statistical approaches resolve variability in BPB-based assays?

Propriétés

IUPAC Name |

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAIICHUKSCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041682 | |

| Record name | Bromophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; Color varies (tan, orange, light pink, purple, or red) [CHEMINFO] Slightly soluble in water; [MSDSonline] | |

| Record name | Bromophenol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetic acid, Soluble in water (about 0.4 g/100 mL); more soluble in methyl and ethyl alcohol, and in benzene. Freely soluble in NaOH solutions with the formation of a water-soluble sodium salt., In water, 3 mg/mL | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal prisms from acetic acid and acetone, Elongated hexagonal prisms from acetic acid and acetone | |

CAS No. |

115-39-9 | |

| Record name | Bromophenol Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R2969YC90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C) | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.